tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
CAS No.:
Cat. No.: VC13786970
Molecular Formula: C17H30BNO4
Molecular Weight: 323.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H30BNO4 |
|---|---|
| Molecular Weight | 323.2 g/mol |
| IUPAC Name | tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h9,12H,10-11H2,1-8H3 |
| Standard InChI Key | MARFGAOIFGKRBE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(C(C2)C)C(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(C(C2)C)C(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound integrates three distinct functional groups:
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Tetrahydropyridine ring: A partially unsaturated six-membered nitrogen heterocycle providing conformational flexibility and sites for further substitution.
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tert-Butyl carbamate (Boc): A protective group for the secondary amine, enhancing solubility and stability during synthetic procedures.
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Tetramethyl-1,3,2-dioxaborolane: A boronic ester moiety enabling participation in Suzuki-Miyaura cross-coupling reactions.
The IUPAC name reflects this structure: tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate .
Physical and Chemical Characteristics
Data from commercial suppliers and safety sheets provide the following profile :
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 323.24 g/mol |
| Purity | ≥97% (HPLC) |
| Appearance | White to off-white crystalline solid |
| Stability | Stable under inert atmosphere; moisture-sensitive |
The boronate ester’s reactivity necessitates storage under anhydrous conditions, typically at 2–8°C .
Synthetic Applications and Reactivity
Role in Cross-Coupling Reactions
As a boronic ester derivative, this compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts. For example:
This reactivity enables the modular construction of complex molecules, particularly in drug discovery where the tetrahydropyridine scaffold is prevalent .
Protective Group Strategy
The Boc group masks the secondary amine, preventing unwanted nucleophilic reactions during multi-step syntheses. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for subsequent functionalization.
| Hazard Category | GHS Code | Signal Word |
|---|---|---|
| Acute toxicity (oral) | H302 | Warning |
| Acute toxicity (dermal) | H312 | Warning |
| Acute toxicity (inhalation) | H332 | Warning |
Precautionary Measures
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Personal protective equipment (PPE): Nitrile gloves, lab coat, safety goggles
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Ventilation: Use in fume hood to avoid inhalation exposure
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First aid:
Industrial and Research Utilization
Pharmaceutical Intermediate
The compound’s structure suggests potential as a precursor to:
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Kinase inhibitors: Tetrahydropyridine derivatives often target ATP-binding sites
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Neuroactive agents: Amine-containing compounds modulate neurotransmitter systems
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Boronic acid prodrugs: Hydrolysis of the boronate ester yields bioactive species
Limitations and Challenges
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Moisture sensitivity: Requires rigorous anhydrous handling
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Steric hindrance: The tetramethyl boronate may slow coupling kinetics compared to less hindered analogs
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Purification complexity: Similar polarity to byproducts complicates chromatographic separation
Future Research Directions
Expanding Synthetic Methodologies
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Photoredox catalysis: Leveraging the boronate’s redox activity for C–H functionalization
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Continuous flow chemistry: Improving reaction efficiency and safety profile
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Bioconjugation: Exploring applications in antibody-drug conjugate (ADC) synthesis
Computational Modeling
Molecular dynamics simulations could optimize:
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Boronates’ transmetalation efficiency in cross-couplings
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Solvent effects on reaction rates
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Thermodynamic stability of synthetic intermediates
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